molecular formula C24H20N4O4S B2361278 N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide CAS No. 866588-96-7

N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide

Cat. No.: B2361278
CAS No.: 866588-96-7
M. Wt: 460.51
InChI Key: WECYCAIISNFRIB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrimido[5,4-b]indole scaffold substituted with methoxy, thioxo, and furan-2-ylmethyl groups. The 8-methoxy group enhances electron density and may influence binding interactions, while the thioxo group at position 2 introduces hydrogen-bonding capabilities. The furan-2-ylmethyl substituent on the benzamide moiety contributes to lipophilicity and steric effects, which are critical for pharmacokinetic properties.

Synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of substituted indoles with pyrimidine precursors, followed by benzamide coupling. Characterization via ¹H NMR, IR, and mass spectrometry is standard, as seen in structurally related pyrimidoindole derivatives . X-ray crystallography has been employed to confirm the molecular geometry of analogs, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, highlighting the planar nature of the fused ring system .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-31-16-8-9-19-18(11-16)20-21(26-19)23(30)28(24(33)27-20)13-14-4-6-15(7-5-14)22(29)25-12-17-3-2-10-32-17/h2-11,26H,12-13H2,1H3,(H,25,29)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYCAIISNFRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Furan ring : Contributes to its biological reactivity.
  • Pyrimido[5,4-b]indole moiety : Associated with various pharmacological activities.
  • Benzamide group : Known for its role in modulating biological pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A derivative of the pyrimido[5,4-b]indole framework demonstrated significant cytotoxicity against human leukemia cells, inducing apoptosis through mitochondrial pathways .
CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AHL60 (Leukemia)12.5Apoptosis induction
Derivative BMCF7 (Breast Cancer)15.0Cell cycle arrest

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • Studies indicate that related compounds exhibit strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The presence of the furan and thioxo groups enhances this activity .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6 mg/ml
Escherichia coli8 mg/ml

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties:

  • Research indicates that related thioxo derivatives can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in inflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit COX enzymes, reducing prostaglandin synthesis and inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Biofilm Disruption : The furan moiety may interfere with bacterial adhesion and biofilm formation.

Case Studies

A notable study explored the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while sparing normal cells . This selectivity is crucial for therapeutic applications.

Scientific Research Applications

The compound N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and drug development. This article explores its applications, particularly in medicinal chemistry, focusing on its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of pyrimidine and indole have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound may share similar mechanisms, targeting pathways involved in cell proliferation and survival.

Antimicrobial Properties

The furan ring is often associated with antimicrobial activity. Compounds containing furan derivatives have shown efficacy against various bacterial strains and fungi. The unique structure of this compound may enhance its ability to penetrate microbial cell walls and disrupt cellular functions.

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of compounds with indole and pyrimidine structures. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest that this compound could modulate inflammatory pathways, potentially benefiting conditions such as arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerPyrimidine derivativesInhibition of cell proliferation
AntimicrobialFuran derivativesDisruption of microbial cell wall
NeuroprotectiveIndole-based compoundsModulation of neurotransmitter systems
Anti-inflammatoryThiazolidinone derivativesInhibition of pro-inflammatory cytokines

Notable Research Insights

  • A study published in Molecular Pharmacology highlights the synthesis and biological evaluation of pyrimidine derivatives that demonstrate potent anticancer activity against various human tumor cell lines .
  • Another research article discusses the design of new compounds based on furan and indole frameworks, emphasizing their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several classes of heterocyclic benzamides. Key analogs and their distinguishing features are summarized below:

Compound Name / Core Structure Substituents Key Differences Biological Relevance Reference
Pyrimido[5,4-b]indole derivatives 8-methoxy, 2-thioxo, furan-2-ylmethyl Unique thioxo and methoxy combination Potential kinase inhibition (inferred from pyrimidine analogs)
Thieno[2,3-d]pyrimidin-2-yl benzamides Trifluoromethylphenoxy, methoxy Thiophene vs. furan; trifluoromethyl enhances hydrophobicity Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus)
Pyrazolo[3,4-d]pyrimidin-3-yl chromenones Fluoro-substituted phenyl, sulfonamide Chromenone core instead of indole; sulfonamide improves solubility Anticancer activity (IC₅₀: 0.5–1.2 µM in HeLa cells)
Benzimidazolone-piperidine carboxamides Chlorophenyl, methylphenyl Benzimidazolone core; piperidine enhances CNS penetration 8-Oxo inhibition (Ki: 12 nM)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The furan-2-ylmethyl group in the target compound reduces logP compared to thieno analogs (e.g., 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide, logP = 3.8) .
  • Solubility: The thioxo group may improve aqueous solubility via hydrogen bonding, contrasting with less polar analogs like N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide .
  • Metabolic Stability: Methoxy groups are prone to demethylation, whereas trifluoromethyl substituents (as in thieno derivatives) resist metabolic degradation .

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